molecular formula C14H19NO4 B2926214 (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid CAS No. 1138323-75-7

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid

Cat. No.: B2926214
CAS No.: 1138323-75-7
M. Wt: 265.309
InChI Key: RYEFCGYTOBTQNU-LBPRGKRZSA-N
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Description

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is a complex organic compound characterized by its unique structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of (R)-2-methylbutanoic acid with benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction conditions need to be carefully controlled to ensure the correct stereochemistry and yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle the necessary reagents and conditions. The process would be optimized for efficiency, cost-effectiveness, and safety, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Employing reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: Reactions with nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation may yield carboxylic acids or ketones.

  • Reduction can produce alcohols or amines.

  • Substitution reactions can lead to the formation of different derivatives depending on the reagents used.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: It can be used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: It may serve as a probe or inhibitor in biochemical studies, helping to understand enzyme mechanisms.

  • Medicine: Potential use in drug development, possibly as a precursor for pharmaceuticals.

  • Industry: Applications in material science, such as in the creation of polymers or other advanced materials.

Mechanism of Action

The mechanism by which (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit certain enzymes by binding to their active sites, thereby altering their activity. The molecular targets and pathways involved would vary based on the context in which the compound is used.

Comparison with Similar Compounds

  • (R)-2-((((benzyloxy)carbonyl)amino)-3-methylbutanoic acid

  • (R)-2-((((benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid

  • (R)-2-((((benzyloxy)carbonyl)amino)-2-phenylacetic acid

Uniqueness: (R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid is unique due to its specific structural features, such as the presence of the methyl group at the 3-position and the benzyloxycarbonyl group

Biological Activity

(R)-2-((((benzyloxy)carbonyl)amino)methyl)-3-methylbutanoic acid, also known as Cbz-(R)-2-(aminomethyl)-3-methylbutanoic acid, is an amino acid derivative with significant implications in organic chemistry and biological research. Its unique structure incorporates a benzyloxycarbonyl (Cbz) protective group, which enhances its stability and reactivity in various biochemical contexts. This article explores the compound's biological activity, mechanisms of action, and potential applications.

  • Chemical Formula : C14_{14}H19_{19}NO4_4
  • Molecular Weight : 265.31 g/mol
  • CAS Number : 1014644-95-1
  • Appearance : White powder
  • Melting Point : 66 - 67 °C

The biological activity of this compound is primarily attributed to its interaction with various enzymes and pathways:

  • Enzyme Targeting : Similar compounds have been shown to inhibit enzymes such as cathepsin K, which plays a role in protein degradation and has implications in cancer progression.
  • Biochemical Pathways : The compound may participate in critical biochemical pathways, including those involved in neuroprotection and cellular signaling. Its structure suggests potential involvement in reactions like the Suzuki–Miyaura cross-coupling .

Neuroprotective Effects

Research indicates that compounds with similar structures exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a significant role.

Antitumor Activity

Studies on related compounds suggest that they may enhance ceramide levels, promoting apoptosis in cancer cells. This mechanism has been observed in melanoma cells treated with dacarbazine, where increased ceramide levels correlate with reduced cell viability .

Applications in Scientific Research

  • Organic Synthesis : The compound serves as a building block for peptide synthesis and other organic reactions due to its protected amino group.
  • Biological Studies : Investigated for its role in enzyme inhibition and protein modification, providing insights into cellular processes.
  • Pharmaceutical Development : Potential applications in drug delivery systems are being explored, particularly for targeting specific cellular pathways .

Case Study 1: Neuroprotection

A study demonstrated that a benzyloxycarbonyl-protected amino acid derivative exhibited significant neuroprotective effects against oxidative stress-induced neuronal damage. The mechanism involved the modulation of intracellular calcium levels and reduction of reactive oxygen species (ROS) production.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on melanoma cells showed that treatment with related compounds led to increased ceramide accumulation, enhancing sensitivity to chemotherapeutic agents like dacarbazine. This finding highlights the potential of this compound in cancer therapy .

Comparative Analysis with Similar Compounds

Compound NameMolecular WeightBiological Activity
This compound265.31 g/molNeuroprotective, Antitumor
tert-Butyloxycarbonyl-protected amino acidsVariesProtein synthesis
N-Benzyloxycarbonyl-L-serine-betalactoneVariesEnzyme inhibition

Properties

IUPAC Name

(2R)-3-methyl-2-(phenylmethoxycarbonylaminomethyl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-10(2)12(13(16)17)8-15-14(18)19-9-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3,(H,15,18)(H,16,17)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYEFCGYTOBTQNU-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](CNC(=O)OCC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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